Lipophilicity Enhancement with 2-Fluoro Group
The 2-fluoro substitution significantly increases the compound's lipophilicity compared to the non-fluorinated analog 4-(4-nitrophenyl)benzoic acid. Vendor-reported data shows a LogP of 3.62 for the fluorinated target , while the non-fluorinated analog has a predicted LogP of approximately 3.24 . This difference of approximately 0.4 LogP units is a critical advantage for optimizing membrane permeability and passive absorption in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.62 |
| Comparator Or Baseline | 4-(4-Nitrophenyl)benzoic acid (CAS 92-89-7), Predicted LogP = 3.24 |
| Quantified Difference | Approx. +0.4 LogP units for the target compound |
| Conditions | Theoretical prediction via ACD/Labs platform |
Why This Matters
Higher LogP indicates superior membrane permeability potential, making this compound a more attractive building block for designing bioavailable therapeutic leads.
